N-(2,3-dihydro-1H-inden-5-yl)benzamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H15NO |
|---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)benzamide |
InChI |
InChI=1S/C16H15NO/c18-16(13-5-2-1-3-6-13)17-15-10-9-12-7-4-8-14(12)11-15/h1-3,5-6,9-11H,4,7-8H2,(H,17,18) |
InChI Key |
ARFHVPIUSIFBRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for N 2,3 Dihydro 1h Inden 5 Yl Benzamide and Its Derivatives
Convergent and Linear Synthesis of the N-(2,3-dihydro-1H-inden-5-yl)benzamide Core
The construction of the fundamental this compound scaffold can be approached through both convergent and linear synthetic routes. A convergent synthesis would involve the separate synthesis of the 5-amino-2,3-dihydro-1H-indene moiety and a benzoic acid derivative, followed by their coupling. A linear approach would build the molecule step-by-step on a single starting material.
Formation of the Dihydroindene Ring System
The formation of the indene (B144670) core is a critical step in the synthesis of the target molecule. Various methods have been developed for the construction of indene and dihydroindene ring systems, often focusing on regioselectivity and the introduction of functional groups.
One notable method involves the iron(III) chloride (FeCl₃)-catalyzed reaction of N-benzylic sulfonamides with disubstituted alkynes. organic-chemistry.orgnih.gov This protocol facilitates the cleavage of sp³ carbon-nitrogen bonds to generate benzyl (B1604629) cation intermediates, which then react with the alkyne to afford functionalized indene derivatives with high regioselectivity. organic-chemistry.orgnih.gov This approach is advantageous due to its cost-effectiveness and the avoidance of carbon-carbon double bond rearrangements. organic-chemistry.org
Another advanced strategy is the stereoselective synthesis of functionalized indenes through a base-promoted, regioselective cascade iodoalkylation of alkynes. nih.gov This process involves a Michael addition of methanol, leading to the consecutive formation of C-O, C-C, and C-I bonds in a single operation. nih.gov The resulting products feature versatile functional groups that can be further modified. nih.gov
Additionally, multi-step sequences starting from simpler precursors are commonly employed to build the 2,3-dihydro-1H-indene scaffold. These can involve reactions such as Friedel-Crafts acylation followed by reduction and cyclization, or intramolecular Heck reactions. researchgate.net A general synthetic scheme might involve the use of reagents like lithium aluminum hydride (LiAlH₄) for reduction steps and mesyl chloride (MsCl) for activation prior to cyclization. researchgate.net
Table 1: Selected Methods for Dihydroindene Ring System Formation
| Method | Key Reagents/Catalysts | Starting Materials | Key Features |
|---|---|---|---|
| FeCl₃-Catalyzed Cyclization organic-chemistry.orgnih.gov | FeCl₃ | N-benzylic sulfonamides, Disubstituted alkynes | High regioselectivity, Cost-effective, Diverse functional groups can be introduced. |
| Cascade Iodoalkylation nih.gov | Base (e.g., K₂CO₃) | Alkynes, Methanol, Iodine source | Stereoselective, Forms multiple bonds in one pot, Products have versatile functional groups. |
Amidation Reactions for Benzamide (B126) Linkage Construction
The formation of the amide bond connecting the dihydroindene amine and the benzoyl group is a cornerstone of the synthesis. Modern amidation reactions aim to be efficient and tolerate a wide range of functional groups.
Direct catalytic amidation of carboxylic acids with amines is a preferred green chemistry approach. Catalysts such as those based on niobium(V) oxide (Nb₂O₅) have demonstrated high activity for the amidation of various carboxylic acids, including benzoic acid derivatives, with less reactive amines. researchgate.net The mechanism is believed to involve the activation of the carboxylic acid's carbonyl group by Lewis acid sites on the catalyst. researchgate.net Boron-based catalysts are also effective for direct amidation reactions. mdpi.com
Traditional methods involve activating the carboxylic acid, for instance, by converting it to an acyl chloride, which then readily reacts with the amine. The Schotten-Baumann reaction is a classic example of this approach. bohrium.com Alternatively, coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with hydroxybenzotriazole (B1436442) (HOBt) are widely used to facilitate amide bond formation under mild conditions. researchgate.net
More novel approaches include the rearrangement of nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides, which can be harnessed for the construction of primary, secondary, and tertiary amides. nih.gov Direct transamidation, where an existing amide exchanges its amine component, can also be achieved using catalysts like L-proline or iron(III) complexes. mdpi.com
Table 2: Common Amidation Strategies
| Strategy | Key Reagents/Catalysts | Substrates | Notes |
|---|---|---|---|
| Direct Catalytic Amidation researchgate.netmdpi.com | Nb₂O₅, Boron-based catalysts | Carboxylic Acids, Amines | Atom-economical and environmentally friendly. |
| Activated Carboxylic Acid bohrium.comresearchgate.net | Thionyl chloride (SOCl₂), EDC/HOBt | Carboxylic Acids, Amines | Highly reliable and widely applicable. |
| Nitrile Imine Rearrangement nih.gov | Base | N-2-nitrophenyl hydrazonyl bromides, Amines | Offers a different mechanistic pathway to amides. |
Multi-step Organic Synthesis Techniques
For example, a linear synthesis might start with a substituted indanone. The ketone can be reduced, and a nitrogen-containing group introduced, which is then elaborated into the required amine. The final step would be the amidation with a benzoic acid derivative. researchgate.netresearchgate.net The use of solid-supported reagents and scavengers can streamline these multi-step processes, particularly in the context of creating chemical libraries, by simplifying purification to mere filtration. worktribe.com
Flow chemistry presents a modern paradigm for multi-step synthesis, where reagents are passed through columns containing immobilized catalysts or reagents. syrris.jp This technique allows for the integration of multiple synthetic steps into a continuous sequence, improving efficiency, control, and reproducibility. syrris.jp
Synthetic Approaches for this compound Analogues and Substituted Derivatives
Creating analogues of the parent compound is crucial for exploring structure-activity relationships in various research fields. This involves introducing a variety of chemical groups onto the core structure.
Incorporation of Varied Substituents on Aromatic Rings and Indene Moiety
A wide array of substituents can be incorporated onto both the benzamide and the dihydroindene portions of the molecule.
On the Benzamide Ring: Substituted benzoic acids are readily available or can be synthesized through standard aromatic chemistry (e.g., electrophilic aromatic substitution). This allows for the introduction of electron-donating groups (e.g., methoxy (B1213986), methyl) and electron-withdrawing groups (e.g., nitro, halo) onto the benzamide's phenyl ring. orgsyn.orgresearchgate.netnih.gov For instance, Friedel-Crafts-type reactions using reagents like cyanoguanidine in a superacid can directly install an amide group onto a variety of substituted arenes. nih.gov
On the Indene Moiety: The FeCl₃-catalyzed synthesis of indenes is particularly versatile, allowing for the incorporation of alkyl, alkoxycarbonyl, carboxyl, acyl, sulfur, selenium, and halogen groups directly onto the newly formed ring system. organic-chemistry.org Similarly, the cascade iodoalkylation method can introduce cyano (-CN), ester (-COOEt), iodo (-I), and methoxy (-OMe) groups. nih.gov Post-synthesis modifications of the indene scaffold, such as electrophilic substitution on the aromatic part of the indene, can also be performed, provided that the existing functional groups are compatible with the reaction conditions.
Regioselective Functionalization of the Indene Scaffold
Controlling the position of new functional groups (regioselectivity) is a key challenge and objective in synthetic organic chemistry. For the indene scaffold, several methods offer excellent regiochemical control.
The FeCl₃-catalyzed reaction of N-benzylic sulfonamides with unsymmetrical alkynes proceeds with extremely high regioselectivity, ensuring that substituents are placed at specific positions on the indene ring. organic-chemistry.orgnih.gov The regioselectivity is dictated by the electronic and steric properties of the substituents on the alkyne. organic-chemistry.org
Likewise, the cascade iodoalkylation of alkynes is described as a regioselective process for constructing functionalized indene scaffolds. nih.gov The specific placement of the iodo and other functional groups is a defined outcome of the reaction mechanism, providing a predictable route to specifically substituted indenes. nih.gov These regioselective methods are invaluable for creating specific isomers of this compound derivatives for detailed study.
Advanced Synthetic Methodologies Applied to Indene-Benzamide Systems
The synthesis of this compound and its derivatives can be approached through various modern organic chemistry techniques. These methods offer improvements in efficiency, selectivity, and environmental impact over traditional synthetic routes.
Catalytic Approaches (e.g., Nickel-Catalysed Reductive Aminocarbonylation)
While direct nickel-catalyzed reductive aminocarbonylation on an indene substrate to form this compound is not extensively documented, the principles of nickel catalysis in C-N bond formation are well-established and can be applied to this system. Nickel-catalyzed reactions have emerged as a powerful tool for the synthesis of amides, offering an earth-abundant and cost-effective alternative to palladium-based catalysts. organic-chemistry.org
One plausible approach involves the nickel-catalyzed amination of a 5-halo-2,3-dihydro-1H-indene with benzamide. Research has demonstrated the efficacy of nickel catalysts, often in conjunction with N-heterocyclic carbene (NHC) ligands, in coupling aryl chlorides with a variety of amides. organic-chemistry.orgnih.govsci-hub.ru These reactions typically proceed under mild conditions and exhibit broad substrate scope with excellent functional group tolerance. organic-chemistry.org A proposed mechanism for such a reaction involves the oxidative addition of the aryl halide to a Ni(0) species, followed by coordination of the amide and subsequent reductive elimination to form the desired N-aryl benzamide. researchgate.net
Alternatively, nickel-catalyzed carbonylation reactions represent another potential synthetic route. researchgate.net These methods utilize carbon monoxide (CO) or a CO surrogate to introduce the carbonyl group. A hypothetical pathway could involve the nickel-catalyzed carbonylation of a 5-halo-2,3-dihydro-1H-indene in the presence of an amine, or a related nitrogen source, to construct the amide functionality. Recent advancements in nickel-catalyzed carbonylation have addressed the challenge of the strong binding affinity between CO and nickel, which can hinder catalytic activity. nih.gov
The following table summarizes representative nickel-catalyzed C-N bond forming reactions that could be adapted for the synthesis of the target compound.
| Reactant 1 | Reactant 2 | Catalyst System | Key Features |
| Aryl Chloride | Amide | Ni(COD)₂ / NHC ligand | Mild conditions, broad scope |
| Arylboronic Acid | Nitro Compound | Nickel Catalyst | Reductive aminocarbonylation |
| 1,3-Butadiene | Arylboronic Acid, Alkyl Bromide, CO | Nickel Catalyst | Four-component carbonylation |
This table presents analogous catalytic systems that could be applied to the synthesis of this compound.
Microwave-Assisted Organic Synthesis
Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. rasayanjournal.co.in The direct formation of an amide bond between a carboxylic acid and an amine is a prime example of a reaction that can be significantly enhanced by microwave irradiation.
The synthesis of this compound can be envisioned through the direct condensation of 5-aminoindan (B44798) and benzoic acid under microwave irradiation. This approach aligns with green chemistry principles by potentially reducing the need for solvents and coupling agents. nih.gov Studies have shown that amides can be synthesized directly from carboxylic acids and amines under solvent-free conditions using microwave heating, sometimes with a catalytic amount of a substance like ceric ammonium (B1175870) nitrate. nih.gov
The key advantages of employing microwave assistance for this synthesis include:
Rapid Reaction Times: Microwave heating can reduce reaction times from hours to minutes. rasayanjournal.co.in
Improved Yields: Focused heating often leads to higher conversion rates and product yields.
Enhanced Purity: The reduction in reaction time can minimize the formation of byproducts.
Energy Efficiency: Microwaves heat the reaction mixture directly, leading to more efficient energy use.
A typical procedure would involve mixing 5-aminoindan and benzoic acid, possibly with a catalyst, and subjecting the mixture to microwave irradiation at a controlled temperature and power for a short duration. nih.govsemanticscholar.org The progress of the reaction can be monitored by thin-layer chromatography.
Spectroscopic and Analytical Characterization for Structural Confirmation of Synthesized Compounds
The structural confirmation of this compound and its derivatives relies on a combination of spectroscopic and analytical techniques. These methods provide detailed information about the molecular structure, connectivity of atoms, and functional groups present in the synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the structure of organic molecules.
¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals for the protons of the indane and benzoyl moieties. The aromatic protons would appear in the downfield region (typically δ 7-8 ppm). The protons of the dihydroindene group would show specific multiplets corresponding to the aliphatic ring structure. The amide proton (N-H) would likely appear as a broad singlet. rsc.org
¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide group would be observed at a characteristic downfield shift (around δ 165-170 ppm). The aromatic carbons would resonate in the δ 120-140 ppm range, while the aliphatic carbons of the indane ring would appear in the upfield region. nanobioletters.comresearchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:
N-H stretching: A sharp peak around 3300 cm⁻¹ corresponding to the amide N-H bond. mdpi.com
C=O stretching: A strong absorption band in the region of 1650-1680 cm⁻¹ due to the carbonyl group of the amide (Amide I band). mdpi.comnist.gov
N-H bending: An absorption around 1550 cm⁻¹ (Amide II band).
C-H stretching: Peaks for aromatic and aliphatic C-H bonds.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound.
The following table summarizes the expected spectroscopic data for the structural confirmation of this compound.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (δ 7-8 ppm), Amide proton (broad singlet), Aliphatic protons of indane ring (multiplets). |
| ¹³C NMR | Carbonyl carbon (δ ~166 ppm), Aromatic carbons (δ 120-140 ppm), Aliphatic carbons. |
| IR | N-H stretch (~3300 cm⁻¹), C=O stretch (~1660 cm⁻¹), N-H bend (~1550 cm⁻¹). |
| MS | Molecular ion peak corresponding to the molecular formula (C₁₆H₁₅NO). |
This table presents predicted spectroscopic data based on analogous compounds.
By combining the data from these analytical techniques, the precise structure of this compound and its synthesized derivatives can be unequivocally confirmed.
Structure Activity Relationship Sar Investigations of N 2,3 Dihydro 1h Inden 5 Yl Benzamide Derivatives
Rational Design Principles for Modulating Biological Activity
The journey to optimize the biological activity of N-(2,3-dihydro-1H-inden-5-yl)benzamide derivatives begins with a foundation of rational design. This approach leverages an understanding of the target's three-dimensional structure and the compound's binding mode to make informed chemical modifications. By identifying key pharmacophoric features—the essential steric and electronic characteristics required for biological activity—researchers can hypothesize which parts of the molecule are critical for interaction with its biological target.
Computational modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, play a pivotal role in this process. These methods allow for the in-silico prediction of how structural changes might affect binding affinity and efficacy, thereby guiding the synthesis of new analogues with potentially enhanced properties. The core principle is to systematically alter the parent compound to probe the chemical space around the target's binding site, aiming to achieve a more potent and selective molecule.
Positional and Substituent Effects on Biological Potency and Selectivity
The biological profile of this compound is highly sensitive to the nature and position of substituents on its core structure. SAR studies meticulously explore these effects by modifying the benzoyl moiety, the dihydroindene ring, and the amide linker that connects them.
Impact of Modifications on the Benzoyl Moiety
The benzoyl portion of the molecule often serves as a key recognition element for the biological target. Alterations to this aromatic ring can significantly influence binding affinity and selectivity. Research has shown that the introduction of various substituents, such as halogens, alkyl groups, and alkoxy groups, at different positions (ortho, meta, para) can lead to a wide range of biological responses.
For instance, the electronic nature of the substituent—whether it is electron-donating or electron-withdrawing—can affect the charge distribution of the benzoyl ring and, consequently, its interaction with amino acid residues in the target's binding pocket. The size and hydrophobicity of the substituent are also critical factors that can either enhance or diminish activity by influencing how well the molecule fits into its binding site.
Table 1: Effect of Benzoyl Moiety Substitutions on Biological Activity
| Compound | Substituent on Benzoyl Ring | Position | Biological Activity (Relative to Parent Compound) |
|---|---|---|---|
| Parent | -H | - | 1x |
| 1a | -Cl | para | 5x |
| 1b | -OCH3 | para | 2.5x |
| 1c | -CH3 | meta | 1.8x |
| 1d | -NO2 | para | 0.5x |
Note: Data is illustrative and based on general SAR principles for benzamide (B126) derivatives.
Influence of Substitutions on the Dihydroindene Ring
Furthermore, substitutions can create new points of interaction with the target or, conversely, introduce steric hindrance that prevents effective binding. The placement of substituents on the aromatic part of the indan (B1671822) ring versus the saturated five-membered ring can have distinct effects on the molecule's biological profile.
Table 2: Influence of Dihydroindene Ring Substitutions
| Compound | Substituent on Dihydroindene Ring | Position | Effect on Potency |
|---|---|---|---|
| Parent | -H | - | Baseline |
| 2a | -F | 6 | Increased |
| 2b | -OH | 4 | Decreased |
| 2c | -CH3 | 1 | Variable |
Note: Data is illustrative and based on general SAR principles.
Role of Linker Functionality in Target Interaction
The amide linker (-CONH-) is a crucial component that connects the benzoyl and dihydroindene moieties. Its planarity and ability to act as both a hydrogen bond donor and acceptor are often vital for anchoring the molecule within the binding site. Modifications to this linker, such as N-alkylation or replacement with bioisosteres (e.g., esters, sulfonamides), can have a profound impact on biological activity.
Altering the linker can change the relative orientation of the two ring systems, which may be necessary to achieve a better fit with the target. Bioisosteric replacement can also be used to improve metabolic stability and pharmacokinetic properties without sacrificing binding affinity.
Stereochemical Considerations in SAR Studies
When chirality is introduced into the this compound scaffold, for example, through substitution on the five-membered ring of the indan group, the resulting enantiomers or diastereomers can exhibit significantly different biological activities. Biological targets are themselves chiral, and as such, they often show a preference for one stereoisomer over another.
It is therefore essential in SAR studies to synthesize and test individual stereoisomers to determine which configuration is responsible for the desired biological effect. This can lead to the development of single-enantiomer drugs with improved potency and a better side-effect profile, as the inactive or less active isomer, which might contribute to off-target effects, can be eliminated.
Physicochemical Property Tuning for Optimized Bioactivity
SAR investigations often involve a multiparameter optimization process where modifications are made not only to enhance potency but also to achieve a favorable balance of physicochemical properties. For example, a highly potent compound may be of little therapeutic value if it has poor solubility or is rapidly metabolized. Therefore, chemists will systematically introduce polar groups or modify metabolically labile sites to improve the "drug-like" characteristics of the this compound derivatives, ensuring that they can reach their target in sufficient concentrations to exert their therapeutic effect.
Molecular Mechanisms of Biological Activity
Modulation of Intracellular Signaling Pathways
N-(2,3-dihydro-1H-inden-5-yl)benzamide has been investigated for its potential to interfere with critical cellular signaling cascades, notably those involved in inflammation and cell division.
This compound has been identified as a potential inhibitor of prostaglandin (B15479496) E2 (PGE2) synthesis. This suggests a direct intervention in the eicosanoid biosynthesis pathway, a critical component of the arachidonic acid cascade. The mechanism of action is believed to involve the inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme responsible for the conversion of prostaglandin H2 to prostaglandin E2. By targeting mPGES-1, the compound can effectively reduce the production of PGE2, a potent mediator of inflammation and pain.
While direct studies on this compound's effect on tubulin polymerization are not extensively documented in publicly available literature, the benzamide (B126) chemical scaffold is a well-established pharmacophore in the design of tubulin polymerization inhibitors. nih.govscdi-montpellier.fracs.orgresearchgate.net Numerous N-benzylbenzamide and other benzamide derivatives have been shown to bind to the colchicine (B1669291) binding site on tubulin, thereby disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.govacs.org This suggests that this compound may share a similar mechanism of action, although specific experimental validation for this compound is needed.
Mechanistic Studies through Biochemical and Cell-Based Assays
The biological activity of this compound has been further elucidated through various in vitro assays.
The inhibitory activity of this compound against mPGES-1 is a key area of investigation. Enzymatic assays are crucial for determining the potency and kinetic parameters of this inhibition. While the compound is claimed to be an inhibitor, specific IC50 values and detailed kinetic data from such assays are not consistently reported in publicly accessible sources.
Table 1: Inhibitory Activity of this compound
| Target Enzyme | Assay Type | IC50 Value | Kinetic Parameters |
|---|
Cell-based functional assays provide insights into the compound's effects in a more biologically relevant context. One such assay is the inhibition of collagen-induced cadherin switching, a key process in the epithelial-to-mesenchymal transition (EMT), which is implicated in cancer metastasis. nih.gov There is currently a lack of specific data from studies investigating the effect of this compound or closely related indan (B1671822) derivatives on collagen-induced cadherin switching. nih.govnih.govresearchgate.net
Table 2: Cell-Based Functional Assay Data for this compound
| Assay | Cell Line | Endpoint Measured | Result |
|---|
Preclinical Pharmacological Profiling and Efficacy Studies
In Vitro Efficacy Assessment in Cellular Models
Evaluation of Antiproliferative Activities in Cancer Cell Lines (e.g., HCT-116)
There is no specific published data detailing the evaluation of N-(2,3-dihydro-1H-inden-5-yl)benzamide for its antiproliferative activities against the HCT-116 colon cancer cell line or any other cancer cell lines.
While the broader class of benzamide (B126) derivatives has been a subject of anticancer research, with some analogues showing activity against various cancer cell lines, these findings are not specific to the compound . For instance, studies on other novel benzamide derivatives have reported inhibitory effects on the growth of HCT-116 cells. researchgate.netui.ac.id However, without direct experimental evidence, the cytotoxic or antiproliferative potential of this compound remains uncharacterized.
Characterization of Antimicrobial Properties (e.g., antibacterial, antifungal, antiviral activities)
Specific studies characterizing the antibacterial, antifungal, or antiviral properties of this compound have not been identified in the available scientific literature.
The benzamide scaffold is present in numerous compounds that have been investigated for antimicrobial properties. nanobioletters.comnih.gov Research has shown that certain benzamide derivatives exhibit activity against various bacterial and fungal strains. nih.govresearchgate.net For example, some novel synthetic benzamides have demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria. researchgate.net Similarly, other derivatives have been explored for their potential against pathogenic fungi. nih.gov In the context of antiviral research, some benzoic acid derivatives have been investigated for activity against viruses like influenza. nih.gov However, these general findings for the benzamide class cannot be specifically attributed to this compound, for which no dedicated antimicrobial screening results have been published.
Early-Stage In Vivo Efficacy Evaluations in Relevant Animal Models
Assessment of Anti-inflammatory Efficacy
No in vivo studies assessing the anti-inflammatory efficacy of this compound in relevant animal models, such as carrageenan-induced paw edema, have been reported.
The anti-inflammatory potential of the benzamide and nicotinamide (B372718) classes of compounds has been noted, with some agents demonstrating inhibition of tumor necrosis factor-alpha (TNF-alpha) production in mouse models. nih.gov The proposed mechanism for some benzamides involves the inhibition of the transcription factor NF-kappaB. nih.gov Phenylbenzohydrazides have also shown anti-inflammatory activity in vivo. mdpi.com Despite these precedents within the broader chemical class, specific data for this compound is absent.
Evaluation of Efficacy in Models of Neurological Disorders
There is a lack of published research on the efficacy of this compound in animal models of neurological disorders.
While compounds containing a 2,3-dihydro-1H-inden (indane) moiety have been developed for neurological targets, such as AMPA receptor positive modulators for potential use in neurological and psychiatric disorders, these are structurally distinct from the specific benzamide . nih.govresearchgate.net For example, N-[(2S)-5-(6-fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide was identified as a CNS-penetrant molecule with a favorable pharmacokinetic profile, but it is a sulfonamide, not a benzamide. nih.gov The development of animal models for neurological disorders is an active area of research, but the evaluation of this compound within these models has not been documented. nih.gov
Preclinical Pharmacokinetic Profiling for Lead Optimization (e.g., metabolic stability, oral bioavailability in animal species)
Specific preclinical pharmacokinetic data, including metabolic stability, oral bioavailability, tissue distribution, and plasma protein binding for this compound, are not available in published literature.
Pharmacokinetic profiling is crucial for drug development. Studies on other benzamide-containing compounds have highlighted the importance of optimizing for metabolic stability to improve clinical potential. For instance, replacing an ester group with an amide in one series of molecules improved stability against hydrolysis by human liver microsomes. nih.gov Research into other classes of compounds often involves detailed preclinical pharmacokinetic characterization in species like rats and dogs to determine parameters such as half-life, tissue distribution, and bioavailability. frontiersin.org However, such a profile for this compound has not been publicly reported.
Computational Chemistry and Molecular Modeling Applications
Ligand-Target Docking Studies for Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. mdpi.com For a compound like N-(2,3-dihydro-1H-inden-5-yl)benzamide, docking studies are instrumental in predicting how it interacts with the active site of a target protein.
The process involves placing the ligand (this compound) into the binding site of a macromolecular target, typically a protein. A scoring function is then used to estimate the binding affinity, with lower scores generally indicating a more favorable interaction. mdpi.com These studies can reveal key atomic-level interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and specific amino acid residues of the target protein. For instance, in studies of various benzamide (B126) derivatives, docking has been used to identify crucial hydrogen bonds and predict binding models within the active sites of enzymes like DNA gyrase. mdpi.com This information is vital for understanding the compound's mechanism of action and for making rational modifications to its structure to enhance binding affinity and selectivity.
An illustrative example of data generated from a docking study is presented below. This table shows hypothetical docking scores and key interactions for this compound with a protein target.
| Ligand | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds Formed |
| This compound | Protein Kinase X | -8.5 | TYR-124, HIS-447, SER-203 | Yes |
| Reference Inhibitor | Protein Kinase X | -9.2 | TYR-124, HIS-447, ASP-205 | Yes |
Molecular Dynamics Simulations for Conformational Analysis and Binding Affinity
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes and interactions of the ligand-protein complex over time. nih.govnih.gov MD simulations are powerful computational methods that simulate the movements of atoms and molecules, providing detailed information on the fluctuations and conformational shifts of proteins. nih.gov
When applied to this compound complexed with a target protein, MD simulations can:
Assess the stability of the binding pose: By simulating the complex over nanoseconds, researchers can determine if the initial docking pose is stable or if the ligand shifts to a different conformation.
Analyze conformational changes: Both the ligand and the protein can change their shapes upon binding. MD simulations can capture these induced-fit effects, which are crucial for a complete understanding of the binding event. nih.gov
Calculate binding free energy: More advanced calculations based on MD trajectories can provide a more accurate estimation of the binding affinity than docking scores alone. These simulations can elucidate the action mechanism of various benzamide-based compounds. nih.gov
The table below illustrates the type of data that can be obtained from MD simulations, showing the stability of the ligand within the binding pocket.
| Simulation Time (ns) | RMSD of Ligand (Å) | Number of Hydrogen Bonds | Binding Free Energy (kcal/mol) |
| 0 | 0.0 | 3 | - |
| 50 | 1.2 | 2-4 | -8.9 |
| 100 | 1.5 | 2-3 | -8.7 |
| 150 | 1.4 | 3-4 | -9.1 |
| 200 | 1.6 | 2-3 | -8.8 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of derivatives of this compound, QSAR can be employed to predict the activity of new, unsynthesized analogs.
The QSAR process involves:
Data Set Preparation: A series of compounds with known biological activities is compiled.
Descriptor Calculation: Various molecular descriptors (physicochemical, topological, electronic, etc.) are calculated for each compound.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity. nih.gov
Model Validation: The predictive power of the model is rigorously tested.
Successful 2D and 3D-QSAR models can guide the design of new derivatives of this compound with potentially improved activity by identifying the key structural features that are most influential. nih.gov
Application of Structure-Based Drug Design Methodologies
Structure-based drug design (SBDD) utilizes the three-dimensional structural information of the biological target to design and optimize ligands. This methodology is highly applicable to the development of inhibitors based on the this compound scaffold.
The SBDD process typically involves:
Target Identification and Validation: Identifying a biologically relevant protein target.
Structure Determination: Obtaining the 3D structure of the target, often through X-ray crystallography or NMR spectroscopy.
Docking and Scoring: As described in section 6.1, computational docking is used to predict how potential ligands bind to the target.
Iterative Design and Synthesis: Based on the docking results, new compounds are designed, synthesized, and then experimentally tested. The results of these tests are used to refine the next cycle of design.
In the context of benzamide derivatives, SBDD has been used to develop potent and selective inhibitors for various targets by optimizing the interactions between the ligand and the active site of the protein.
Virtual Screening for Identification of Novel Scaffolds and Hit Compounds
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. youtube.com This approach can be used to identify novel compounds with a scaffold similar to this compound or to find entirely new scaffolds that may have similar biological activity.
There are two main types of virtual screening:
Ligand-based virtual screening: This method uses the structure of a known active compound, like this compound, as a template to search for other molecules with similar properties (e.g., shape, pharmacophore features). youtube.com
Structure-based virtual screening: This approach uses the 3D structure of the target protein to dock a large number of compounds from a library, identifying those with the best predicted binding affinity. nih.gov
Virtual screening is a cost-effective alternative to high-throughput screening for identifying initial hit compounds, which can then be further optimized through medicinal chemistry efforts. youtube.com The process allows for the rapid evaluation of vast chemical spaces to discover novel and promising drug candidates. nih.gov
Advanced Chemical Studies and Derivatization
Investigation of Chemical Reactivity and Stability
The reactivity and stability of N-(2,3-dihydro-1H-inden-5-yl)benzamide are governed by its two primary functional components: the secondary amide linkage and the bicyclic indene (B144670) system. The interplay between the electron-donating indene moiety and the electron-withdrawing benzoyl group dictates its chemical behavior.
The amide bond is known for its stability, yet it can be cleaved under acidic or basic conditions, a process known as hydrolysis. For this compound, this reaction breaks the molecule into its constituent amine and carboxylic acid.
Acid-Catalyzed Hydrolysis: When heated with a strong acid like hydrochloric acid or sulfuric acid, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This process ultimately yields 2,3-dihydro-1H-inden-5-amine (as its ammonium (B1175870) salt) and benzoic acid. The reaction typically requires elevated temperatures to proceed at a practical rate.
Base-Catalyzed Hydrolysis: Under basic conditions, such as heating with aqueous sodium hydroxide (B78521), the hydroxide ion directly attacks the carbonyl carbon. This saponification reaction is generally irreversible as the final step forms a carboxylate salt. The products are 2,3-dihydro-1H-inden-5-amine and the sodium salt of benzoic acid (sodium benzoate). This method is often preferred for its efficiency, though it may require vigorous conditions for highly stable amides.
| Condition | Reagents | Expected Products | Notes |
|---|---|---|---|
| Acidic | Aqueous H₂SO₄ or HCl, Heat | 2,3-dihydro-1H-inden-5-ammonium salt, Benzoic Acid | Reaction is catalyzed by acid; proceeds via a protonated intermediate. |
| Alkaline | Aqueous NaOH or KOH, Heat | 2,3-dihydro-1H-inden-5-amine, Benzoate Salt | Involves direct nucleophilic attack by OH⁻; typically faster than acid hydrolysis. |
The indene portion of the molecule contains an aromatic ring that can undergo electrophilic aromatic substitution. The outcome of such reactions is directed by the activating effect of the fused aliphatic ring and the deactivating, ortho-para directing effect of the benzamide (B126) substituent. The amide group's nitrogen lone pair can be delocalized into the ring, directing incoming electrophiles to the positions ortho and para to it (positions 6 and 4). However, the carbonyl group's electron-withdrawing nature deactivates the ring. The fused alkyl ring is an activating group. The position para to the amide (position 2) is already part of the fused ring system. Therefore, substitution is most likely to occur at position 6, which is ortho to the amide group and meta to the fused ring junction, or position 4, which is also ortho to the amide.
| Reaction | Typical Reagents | Potential Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | N-(6-nitro-2,3-dihydro-1H-inden-5-yl)benzamide |
| Halogenation | Br₂, FeBr₃ | N-(6-bromo-2,3-dihydro-1H-inden-5-yl)benzamide |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | N-(6-acetyl-2,3-dihydro-1H-inden-5-yl)benzamide |
To expand the molecular scaffold of this compound, modern cross-coupling and alkylation reactions can be employed.
Coupling Reactions: For the molecule to participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), a halide must first be introduced onto one of the aromatic rings via electrophilic aromatic substitution, as described previously. For instance, N-(6-bromo-2,3-dihydro-1H-inden-5-yl)benzamide could be coupled with various partners to introduce new carbon-carbon or carbon-heteroatom bonds, significantly diversifying the structure.
Alkylation Reactions: The secondary amide nitrogen possesses a proton that can be removed by a strong base (e.g., sodium hydride) to form an amidate anion. This nucleophilic anion can then react with an alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction to yield an N-alkylated product. This "borrowing hydrogen" approach, often catalyzed by transition metals like palladium, allows for the N-alkylation of amides using alcohols as alkylating agents.
| Reaction Type | Modification Required | Example Reagents | Resulting Structure |
|---|---|---|---|
| Suzuki Coupling | Halogenation (e.g., Bromination at C-6) | Arylboronic acid, Pd catalyst, Base | Aryl group attached at C-6 of the indene ring |
| N-Alkylation | None | 1) NaH; 2) CH₃I | Methyl group attached to the amide nitrogen |
Photoreactivity Studies of Indene-Related Chromophores
The photoreactivity of this compound is determined by its ultraviolet (UV) absorbing components, known as chromophores. The molecule contains two main chromophores: the benzamide system and the substituted benzene (B151609) ring of the indene moiety. The benzamide chromophore typically exhibits strong absorption bands in the UV region due to π → π* transitions. The indene ring system will also contribute to the UV absorption profile. Upon absorption of UV radiation, the molecule is promoted to an excited electronic state, from which it can undergo various photochemical processes such as fluorescence, phosphorescence, or photochemical reaction, including degradation or rearrangement. Specific studies on this compound are limited, but analysis of related structures suggests a potential for photochemical reactivity that could be exploited in materials science or photopharmacology.
Development of Bioconjugates and Chemoproteomic Probes
To be used as a bioconjugate or a chemoproteomic probe, this compound must be functionalized with a reactive handle that allows for covalent attachment to biomolecules. This can be achieved by modifying the parent structure to include functionalities such as an azide, alkyne, activated ester, or maleimide. For example, a linker arm terminating in an alkyne could be attached to the indene ring (at position 6) or the benzoyl ring (at the para position) following a Sonogashira coupling reaction with a suitable partner. This "clickable" analogue could then be attached to azide-modified proteins or other biological targets via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Such probes are invaluable for target identification and validation studies.
Synthesis of Isotopically Labeled Analogues for Mechanistic Research
Isotopically labeled versions of this compound are essential tools for studying reaction mechanisms and metabolic pathways.
Deuterium (B1214612) Labeling (²H): Deuterium can be incorporated by using deuterated reagents during synthesis. For example, using deuterated benzoic acid (benzoic-d₅ acid) in the initial amidation step would label the benzoyl ring. Alternatively, aromatic protons on the indene ring can be exchanged for deuterium under acidic conditions using D₂O/D₂SO₄.
Carbon-13 Labeling (¹³C): Introducing ¹³C labels is more synthetically challenging and requires starting from ¹³C-labeled precursors. For instance, to label the carbonyl carbon, ¹³C-labeled benzoyl chloride would be required for the synthesis. These labeled compounds can be traced and quantified using Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry, providing precise information about the fate of the molecule in chemical or biological systems.
Future Directions and Research Perspectives
Exploration of Novel Therapeutic Indications for N-(2,3-dihydro-1H-inden-5-yl)benzamide Derivatives
The inherent versatility of the benzamide (B126) structure suggests that derivatives of this compound could be developed for a wide range of new therapeutic applications. Benzamide derivatives are known to possess a diverse array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. The indene (B144670) moiety also contributes to this potential, with related structures showing promise in treating conditions like inflammatory bowel disease (IBD). nih.gov
Future research will likely focus on screening libraries of this compound derivatives against a variety of biological targets. Key areas of exploration may include:
Oncology: Many benzamide compounds function as histone deacetylase (HDAC) inhibitors or tubulin polymerization inhibitors, both of which are validated strategies in cancer therapy. nih.govnih.gov Derivatives could be designed to target specific kinases overexpressed in certain cancers. nih.gov
Neurodegenerative Diseases: Substituted benzamides have been investigated as atypical neuroleptics and for their effects on dopamine (B1211576) and serotonin (B10506) receptors. nih.gov Future analogues could be developed to target pathways involved in Alzheimer's or Parkinson's disease.
Inflammatory and Autoimmune Disorders: Given the anti-inflammatory potential of related scaffolds, novel derivatives could be tested for their ability to modulate key inflammatory mediators like TNF-α or microsomal prostaglandin (B15479496) E2 synthase 1 (mPGES-1). nih.govnih.gov
Infectious Diseases: The benzamide scaffold is present in some antiviral and antimicrobial agents. acs.orgbenthamscience.com High-throughput screening could identify derivatives with activity against emerging viral or bacterial threats.
| Potential Therapeutic Area | Rationale Based on Related Scaffolds | Potential Molecular Targets |
| Oncology | Tubulin polymerization inhibition, Kinase inhibition, HDAC inhibition. nih.govnih.govnih.gov | Tubulin, FGFR1, DDR2, HDAC2. |
| Neurodegenerative Diseases | Dopamine & Serotonin receptor modulation, MAO-B inhibition. nih.gov | D2, 5-HT2A, 5-HT4, MAO-B. mdpi.comresearchgate.net |
| Inflammatory Disorders | Inhibition of inflammatory mediators. nih.govnih.gov | TNF-α, NF-κB, AP-1, mPGES-1. |
| Diabetes Mellitus | Glucokinase activation. nih.govnih.gov | Glucokinase. |
| Viral Infections | Inhibition of viral fusion. acs.org | Hemagglutinin (HA). |
Development of Multi-Targeting and Polypharmacological Agents
Complex multifactorial diseases such as cancer and Alzheimer's disease often involve multiple pathological pathways, making single-target drugs less effective. The development of multi-targeting agents, which can modulate several key proteins simultaneously, is a promising therapeutic strategy. mdpi.com The this compound scaffold is well-suited for this "polypharmacology" approach.
For instance, in Alzheimer's disease, an ideal drug might simultaneously inhibit acetylcholinesterase (AChE) or monoamine oxidase B (MAO-B) while also chelating excess metal ions. nih.govmdpi.com Researchers have successfully designed benzamide-hydroxypyridinone hybrids that combine MAO-B inhibition with iron chelation. nih.gov Similarly, multi-target kinase inhibitors based on related scaffolds have shown profound anti-tumor efficacy in preclinical models of lung cancer by concurrently inhibiting targets like FGFR1 and DDR2. nih.gov Future work could involve designing indenyl-benzamide derivatives that merge pharmacophores to hit complementary targets in a specific disease, potentially leading to synergistic efficacy and a reduced likelihood of drug resistance.
Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Indene-Benzamides
Key applications include:
Quantitative Structure-Activity Relationship (QSAR): ML algorithms can build predictive QSAR models to establish a mathematical relationship between the chemical structure of benzamide derivatives and their biological activity. nih.govnih.gov This allows for the rapid virtual screening of large compound libraries to prioritize molecules for synthesis and testing. intimal.edu.my
De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized for specific properties, such as high binding affinity to a target and favorable drug-like characteristics. nih.gov
ADMET Prediction: AI models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel indene-benzamide candidates. intimal.edu.myresearchgate.net This early-stage filtering helps eliminate compounds likely to fail in later development stages due to poor pharmacokinetics or toxicity.
| AI/ML Application | Description | Impact on Indene-Benzamide Discovery |
| Virtual Screening | Using computational models to evaluate large libraries of virtual compounds against a biological target. intimal.edu.my | Rapidly identifies promising derivatives for synthesis, saving time and resources. |
| QSAR Modeling | Developing models that correlate molecular structure with biological activity. nih.gov | Guides the rational design of more potent and selective analogues. |
| ADMET Prediction | Predicting pharmacokinetic and toxicity properties of molecules in silico. researchgate.net | Reduces late-stage attrition by flagging problematic compounds early. |
| De Novo Design | Generating novel molecular structures with desired properties using generative models. nih.gov | Creates innovative indene-benzamide scaffolds beyond existing chemical space. |
Advanced Mechanistic Investigations Utilizing Systems Biology Approaches
Understanding a drug's precise mechanism of action, including its on-target and off-target effects, is crucial for its safe and effective development. Systems biology, which integrates large-scale 'omics' datasets (genomics, proteomics, metabolomics), offers a holistic view of how a drug affects cellular networks. acs.orgmdpi.com
For this compound derivatives, particularly those developed as kinase inhibitors, systems biology approaches will be invaluable. proquest.com Techniques like chemical proteomics and large-scale phosphoproteomics can provide an unbiased, global view of a compound's cellular targets and its impact on downstream signaling pathways. acs.org This is critical because many kinase inhibitors exhibit polypharmacology, and unintended off-target effects can lead to toxicity or, in some cases, unexpected therapeutic benefits. nih.gov Integrating omics data can help build predictive models of kinase signaling, elucidate mechanisms of drug resistance, and identify biomarkers to predict patient response. proquest.combiobide.com
Design of Highly Selective and Potent this compound Analogues for Precision Medicine
The ultimate goal of modern drug design is to create highly potent and selective molecules that target the specific drivers of disease in individual patients—the core principle of precision medicine. The development of this compound analogues will be guided by detailed structure-activity relationship (SAR) studies. nih.govmdpi.com
By systematically modifying different parts of the molecule—such as the substituents on the benzamide or indene rings—researchers can identify the key structural features required for potent and selective inhibition of a specific target. nih.govmdpi.com For example, studies on N-(thiazol-2-yl)-benzamide analogues as antagonists of the Zinc-Activated Channel (ZAC) revealed that specific substitutions on the phenyl ring were critical for achieving high efficacy. semanticscholar.orgnih.gov Similarly, SAR studies of bis-benzamides identified a nitro group as being critical for potent anticancer activity. mdpi.com This iterative process of design, synthesis, and testing, aided by computational modeling, will enable the creation of best-in-class molecules tailored for specific biological targets, paving the way for their use in precision medicine.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes and characterization methods for N-(2,3-dihydro-1H-inden-5-yl)benzamide?
- Methodological Answer : The compound is typically synthesized via coupling reactions between 2,3-dihydro-1H-inden-5-amine and benzoyl chloride derivatives. Purification is achieved using column chromatography, and structural confirmation relies on nuclear magnetic resonance (NMR; ¹H and ¹³C) and high-resolution mass spectrometry (HRMS). For example, derivatives of this scaffold have been characterized with >98% purity using these techniques .
Q. How can crystallographic software (e.g., SHELX, WinGX) determine the crystal structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction data can be processed using SHELX-97 for structure solution and refinement. WinGX provides a graphical interface for integrating ORTEP-3-generated thermal ellipsoid plots to visualize molecular geometry. These tools are critical for resolving bond lengths, angles, and intermolecular interactions, as demonstrated in small-molecule crystallography workflows .
Q. What analytical techniques are used to confirm the exact mass and purity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) is employed to verify the exact mass (e.g., 306.1558 Da). Purity is assessed via HPLC coupled with UV detection or via NMR integration of impurity peaks .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound derivatives?
- Methodological Answer : Systematic substitution at the benzamide moiety (e.g., electron-withdrawing/donating groups) or indene ring (e.g., fluorination) can be explored. Biological assays (e.g., antimicrobial or cytokine modulation) are paired with computational docking to identify key pharmacophores. For instance, substituent effects on toxicity in benzamide analogs were quantified using LD95 values in SAR models .
Q. How should researchers resolve contradictions in biological activity data across different assay systems?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., in vitro cell-based vs. ex vivo tissue models). For example, discrepancies in AMPA receptor modulation activity might arise from differences in cell permeability or metabolic stability, requiring pharmacokinetic profiling (e.g., plasma protein binding, microsomal stability) to reconcile data .
Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?
- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-31G(d,p) level can calculate HOMO-LUMO energies, molecular electrostatic potentials (MEPs), and global reactivity descriptors (e.g., electrophilicity index). These parameters correlate with experimental observations, such as antimicrobial activity trends in indenone derivatives .
Q. How can pharmacokinetic properties (e.g., blood-brain barrier penetration) be optimized for CNS-targeted derivatives?
- Methodological Answer : Introduce lipophilic substituents (e.g., alkyl chains) to enhance passive diffusion, while avoiding P-glycoprotein substrate motifs. Preclinical species (e.g., rodents) can be used to assess brain-to-plasma ratios. A related AMPA receptor modulator achieved CNS penetration by balancing logP and polar surface area .
Key Notes
- Methodological Focus : Emphasis on experimental design, data validation, and computational integration.
- Advanced Topics : SAR, pharmacokinetic optimization, and contradiction resolution address high-level research challenges.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
